Product packaging for 10-Undecynal(Cat. No.:)

10-Undecynal

Cat. No.: B13698157
M. Wt: 166.26 g/mol
InChI Key: HAWMZSGUUUFMOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

10-Undecynal is a high-purity chemical compound provided as a stable reference standard for research purposes. This medium-chain aldehyde, characterized by a terminal alkyne group, serves as a valuable building block in organic synthesis and materials science. Its molecular structure makes it a versatile intermediate for click chemistry, particularly in Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, facilitating the synthesis of complex molecules, polymers, and bioconjugates. Researchers also utilize this compound in the study of fragrance and flavor chemistry, as well as in the development of novel organic materials. The compound is stabilized to prevent polymerization and is presented with comprehensive analytical data to ensure quality and reproducibility in experimental work. This product is intended for laboratory research by qualified professionals and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H18O B13698157 10-Undecynal

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H18O

Molecular Weight

166.26 g/mol

IUPAC Name

undec-10-ynal

InChI

InChI=1S/C11H18O/c1-2-3-4-5-6-7-8-9-10-11-12/h1,11H,3-10H2

InChI Key

HAWMZSGUUUFMOE-UHFFFAOYSA-N

Canonical SMILES

C#CCCCCCCCCC=O

Origin of Product

United States

Advanced Synthetic Methodologies for 10 Undecynal and Its Precursors

Strategic Synthesis of 10-Undecynal from Undecynol Feedstocks

The most direct route to this compound involves the oxidation of its corresponding alcohol, 10-undecyn-1-ol (B139984). ontosight.aiamazonaws.com This approach leverages a readily available starting material, and its success hinges on the selective oxidation of the primary alcohol without affecting the terminal alkyne functionality.

Catalytic oxidation methods are preferred for their efficiency and reduced waste generation compared to stoichiometric reagents. A variety of catalytic systems have been developed for the selective oxidation of primary alcohols to aldehydes. One of the most effective and widely used methods involves the use of 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) as a catalyst.

The TEMPO-catalyzed oxidation of primary alcohols can be achieved using a co-oxidant, and the system is known for its high chemoselectivity. For instance, using trichloroisocyanuric acid as the terminal oxidant in the presence of catalytic TEMPO allows for the rapid and efficient oxidation of primary aliphatic alcohols to aldehydes at room temperature. organic-chemistry.org A key advantage of this method is the slow oxidation rate of secondary alcohols, which imparts high chemoselectivity. organic-chemistry.org Furthermore, TEMPO-based systems are compatible with a wide array of functional groups, including the alkyne present in 10-undecyn-1-ol. nii.ac.jp Research has demonstrated the successful oxidation of 10-undecyn-1-ol to this compound in high yield (95%). amazonaws.com

Other catalytic systems for alcohol oxidation include those based on transition metals like vanadium. Vanadium pentoxide (V₂O₅) in toluene (B28343) at 100°C under an oxygen atmosphere can effectively oxidize alcohols, with a notable chemoselective preference for secondary alcohols over primary ones, which would be a consideration in more complex substrates. organic-chemistry.org

Table 1: Comparison of Catalytic Systems for Primary Alcohol Oxidation

Catalyst System Co-oxidant/Conditions Selectivity Advantages
TEMPO/Trichloroisocyanuric acid Dichloromethane, Room Temp High for primary alcohols Mild conditions, no over-oxidation to carboxylic acid. organic-chemistry.org
TEMPO/Periodic acid/Bu₄NBr Wet alumina, Dichloromethane High for primary alcohols Compatible with acid-sensitive groups. organic-chemistry.org

Chemoselectivity is paramount when dealing with polyfunctional molecules like alkyne-functionalized alcohols. The goal is to modify the hydroxyl group while leaving the triple bond intact. Nitroxyl radical-catalyzed oxidations, particularly with TEMPO and its derivatives, are exceptionally well-suited for this purpose. nii.ac.jp

The preference of TEMPO-mediated oxidation for primary aliphatic alcohols over secondary ones was recognized in early studies and has since been exploited in numerous complex syntheses. nii.ac.jp This selectivity allows for the precise conversion of a primary alcohol like 10-undecyn-1-ol to this compound even if other, less reactive alcohol groups were present in a different molecular context. The development of various TEMPO-based catalytic systems has expanded the toolbox for such transformations, enabling oxidations under mild, often aerobic, conditions that are compatible with sensitive functionalities like alkynes. nii.ac.jpacs.org

For example, the combination of TEMPO with a copper(I) species and oxygen (aerobic oxidation) provides a green and efficient method for selective alcohol oxidation. nii.ac.jp These methods avoid the use of harsh, stoichiometric oxidants, which can lead to side reactions with the alkyne moiety.

De Novo Construction of the this compound Carbon Skeleton

Building the this compound molecule from smaller, simpler precursors is a flexible approach that allows for isotopic labeling and structural modifications. These strategies typically involve carbon-carbon bond-forming reactions to assemble the C11 chain.

Convergent synthesis, where different fragments of a target molecule are synthesized separately before being joined, is a powerful strategy for creating complex molecules. nih.gov In the context of this compound, this could involve coupling a fragment containing the terminal alkyne with another fragment that bears the aldehyde precursor.

A common strategy involves the alkylation of a terminal alkyne. jove.com For example, a shorter terminal alkyne could be deprotonated with a strong base like sodium amide to form a nucleophilic acetylide ion. jove.com This acetylide can then react with a long-chain alkyl halide that has a protected aldehyde at the other end (e.g., an ω-bromo-acetal). The Sɴ2 reaction between the acetylide and the alkyl halide forms the C-C bond, and subsequent deprotection of the acetal (B89532) would yield the final aldehyde. jove.com

Advanced fragment coupling reactions, such as metal-catalyzed cross-couplings, also provide a versatile platform. researchgate.net For instance, a Suzuki or Negishi coupling could be envisioned between an organoboron or organozinc reagent containing a protected aldehyde and a vinyl halide, followed by chain extension to introduce the alkyne. While more complex, these methods offer high reliability and functional group tolerance.

Chain elongation, or homologation, reactions systematically add carbon units to a molecule. wikipedia.org Several classic and modern organic reactions can be applied to synthesize terminal alkynyl aldehydes.

One powerful method is the Seyferth-Gilbert homologation . This reaction converts an aldehyde into a terminal alkyne by reaction with the Bestmann-Ohira reagent (dimethyl (1-diazo-2-oxopropyl)phosphonate). wikipedia.orgresearchgate.net To synthesize this compound, one could start with 9-decenal. Reaction with the Bestmann-Ohira reagent would yield this compound directly. This one-pot procedure is highly efficient for extending an aldehyde by one carbon atom to form a terminal alkyne.

Alternatively, an iterative sequence involving the homologation of alkynes can be employed. A terminal alkyne can be converted to a one-carbon longer aldehyde via a sequence of ruthenium-catalyzed anti-Markovnikov hydration to an aldehyde, followed by Bestmann-Ohira alkynylation to form a chain-elongated alkyne. researchgate.netnih.gov This cycle can be repeated to build up the carbon chain. To synthesize this compound, one could start with a shorter terminal alkyne, convert it to the corresponding aldehyde, and then perform an alkylation reaction as described in the fragment coupling section.

Table 2: Selected Chain Elongation Strategies

Reaction Name Starting Material Type Transformation Relevance to this compound Synthesis
Alkylation of Terminal Alkyne Terminal Alkyne + Alkyl Halide Forms a new C-C bond via Sɴ2 reaction. jove.com Coupling of a smaller acetylide with a halo-aldehyde equivalent.
Seyferth-Gilbert Homologation Aldehyde Converts an aldehyde (R-CHO) to a terminal alkyne (R-C≡CH). wikipedia.org Can be used in the final step, starting from 9-decenal.

Sustainable and Green Chemistry Innovations in this compound Synthesis

Modern synthetic chemistry emphasizes the use of sustainable and environmentally benign methods. primescholars.comjvktech.com The synthesis of bifunctional molecules like this compound is an area where green chemistry principles can be effectively applied, particularly through the use of renewable feedstocks, catalytic processes, and the reduction of hazardous waste. rsc.orgresearchgate.net

The synthesis of this compound from 10-undecyn-1-ol, which can potentially be derived from renewable resources like castor oil (via undecylenic acid), aligns with green chemistry principles. The key is the use of green oxidation methods. As discussed, catalytic aerobic oxidations (using O₂ from the air as the ultimate oxidant) are highly desirable as they replace hazardous and polluting stoichiometric oxidants (e.g., chromium-based reagents). organic-chemistry.orgacs.org The use of TEMPO and other organocatalysts in these processes further enhances their green credentials. acs.orgrsc.org

Innovations in solvent use are also central to green chemistry. Performing reactions in environmentally benign solvents like water or supercritical CO₂, or even in solvent-free systems, significantly reduces the environmental impact. primescholars.complusplustutors.com For instance, the hydroformylation of unsaturated acids (a potential route to aldehyde precursors) can be performed in biphasic aqueous systems to facilitate catalyst recycling. mdpi.com

Biocatalysis, the use of enzymes to perform chemical transformations, represents a frontier in green synthesis. plusplustutors.com While a specific enzyme for the direct conversion of 10-undecyn-1-ol to this compound may not be readily available, the broader application of enzymes like alcohol dehydrogenases for selective oxidations under mild, aqueous conditions is a rapidly advancing field. uni-bielefeld.de These biocatalytic methods offer high selectivity and operate under ambient temperature and pressure, minimizing energy consumption. researchgate.net

Elucidating the Chemical Reactivity and Transformation Pathways of 10 Undecynal

Aldehyde Functional Group Reactivity in 10-Undecynal

The aldehyde group (-CHO) is characterized by a polarized carbon-oxygen double bond, rendering the carbonyl carbon highly electrophilic and susceptible to attack by nucleophiles. wikipedia.orguomustansiriyah.edu.iq This reactivity is central to many of the transformations involving this compound.

Nucleophilic addition is a fundamental reaction pathway for the aldehyde moiety in this compound. wikipedia.org A variety of nucleophiles can attack the carbonyl carbon, leading to the formation of a tetrahedral intermediate that is subsequently protonated.

A prominent example of a condensation reaction is the formation of a Schiff base (or imine), which occurs through the reaction of this compound with a primary amine. nih.govresearchgate.net This reaction typically proceeds under conditions that facilitate the removal of water, driving the equilibrium toward the imine product. researchgate.net For instance, the reaction of this compound with N-methylglycine in the presence of researchgate.netfullerene results in the formation of a fulleropyrrolidine, a process initiated by the formation of an azomethine ylide intermediate derived from the aldehyde. libretexts.org

Alcohols can also act as nucleophiles, reacting with this compound in the presence of an acid catalyst to form hemiacetals. sci-hub.se If an excess of the alcohol is used, the reaction can proceed further to yield a stable acetal (B89532), which can serve as a protecting group for the aldehyde functionality while reactions are carried out on the terminal alkyne. sci-hub.se

Table 1: Nucleophilic Addition and Condensation Reactions of this compound

Nucleophile Reagent Example Product Type
Primary Amine R-NH₂ (e.g., N-methylglycine) Schiff Base (Imine)
Alcohol R-OH Hemiacetal / Acetal
Organometallic Reagent R-MgBr (Grignard) Secondary Alcohol
Cyanide HCN / KCN Cyanohydrin

The aldehyde group in this compound is at an intermediate oxidation state and can be selectively oxidized to a carboxylic acid or reduced to a primary alcohol without affecting the terminal alkyne under appropriate conditions.

Selective Oxidation: The aldehyde can be oxidized to the corresponding 10-undecynoic acid. While strong oxidizing agents could potentially affect the alkyne, milder or selective methods are effective. An iron-catalyzed aerobic oxidation system using Fe(NO₃)₃·9H₂O, 4-OH-TEMPO, and NaCl has been shown to be effective for oxidizing alcohols to aldehydes. ontosight.ai In this context, over-oxidation of this compound to 10-undecynoic acid can occur, demonstrating the aldehyde's susceptibility to oxidation. ontosight.ai Other established methods for oxidizing aldehydes to carboxylic acids, such as the Pinnick oxidation (using sodium chlorite), are also applicable.

Selective Reduction: The aldehyde can be readily reduced to the primary alcohol, 10-undecyn-1-ol (B139984). google.com This transformation is commonly achieved using hydride-reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a mild reducing agent that is highly effective for the reduction of aldehydes and ketones and will not reduce the alkyne functionality. wikipedia.org More powerful reducing agents like lithium aluminum hydride (LiAlH₄) would also reduce the aldehyde, but care must be taken as they can sometimes react with terminal alkynes.

Table 2: Representative Redox Reactions of the Aldehyde Group in this compound

Transformation Reagent System Product
Oxidation Fe(NO₃)₃·9H₂O / 4-OH-TEMPO / O₂ 10-Undecynoic acid
Oxidation Sodium chlorite (B76162) (NaClO₂), NaH₂PO₄ 10-Undecynoic acid
Reduction Sodium borohydride (NaBH₄), MeOH 10-Undecyn-1-ol

Olefination reactions provide a powerful means of converting the carbonyl group of this compound into a carbon-carbon double bond, thereby synthesizing various enynes.

The Wittig reaction involves the reaction of this compound with a phosphorus ylide (Wittig reagent). masterorganicchemistry.comlibretexts.org The reaction proceeds through a betaine (B1666868) or oxaphosphetane intermediate to yield an alkene and triphenylphosphine (B44618) oxide. wikipedia.org The stereochemical outcome (E/Z isomerism) of the resulting alkene depends largely on the nature of the substituents on the ylide. Unstabilized ylides typically favor the Z-alkene, while stabilized ylides favor the E-alkene. masterorganicchemistry.com

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used modification of the Wittig reaction that employs a phosphonate (B1237965) carbanion. nrochemistry.com These carbanions are more nucleophilic than stabilized Wittig ylides and react with aldehydes like this compound to produce alkenes. A significant advantage of the HWE reaction is that it almost exclusively yields the E-alkene. organic-chemistry.orgconicet.gov.artum.de Furthermore, the water-soluble phosphate (B84403) byproduct is easily removed, simplifying product purification. nrochemistry.com A related transformation, the Reformatsky reaction, has been successfully applied to undecynal to synthesize a hydroxy-methylene-ynoic acid ester. fiveable.me

Table 3: Comparison of Wittig and HWE Reactions for this compound

Reaction Key Reagent Typical Stereoselectivity Byproduct
Wittig Reaction Phosphonium (B103445) Ylide (Ph₃P=CHR) Z-alkene (with unstabilized ylides) Triphenylphosphine oxide
Horner-Wadsworth-Emmons Phosphonate Carbanion ((RO)₂P(O)CHR⁻) E-alkene Dialkylphosphate salt

Terminal Alkyne Functional Group Reactivity in this compound

The terminal alkyne (–C≡CH) is another key reactive site in this compound. Its chemistry is dominated by the acidity of the terminal proton and the ability of the triple bond to undergo addition and coupling reactions. masterorganicchemistry.comrsc.org

Hydrofunctionalization involves the addition of an H-X molecule across the triple bond.

Hydrosilylation: This reaction involves the addition of a silicon-hydrogen bond across the alkyne. It is a powerful method for synthesizing vinylsilanes, which are versatile synthetic intermediates. The reaction is typically catalyzed by transition metals, most commonly platinum-based catalysts like Karstedt's catalyst. mdpi.commdpi.com A specific application involves the thermal hydrosilylation of the alkyne moiety of a fulleropyrrolidine derivative of this compound onto a silicon surface. libretexts.org The regioselectivity (Markovnikov vs. anti-Markovnikov addition) and stereoselectivity (syn vs. anti addition) can often be controlled by the choice of catalyst and silane. geeksforgeeks.org

Hydrohalogenation: The addition of hydrogen halides (H-X, where X = Cl, Br, I) to the terminal alkyne of this compound follows Markovnikov's rule, where the hydrogen atom adds to the terminal carbon and the halogen atom adds to the internal carbon of the triple bond. organicchemistrytutor.com This yields a 10-halo-10-undecenal. The reaction proceeds through a vinyl cation intermediate.

Table 4: Hydrofunctionalization of the Alkyne Group in this compound

Reaction Reagent Catalyst/Conditions Product Type
Hydrosilylation H-SiR₃ (e.g., HSiCl₃) Pt catalyst (e.g., Karstedt's) Vinylsilane
Hydrohalogenation H-X (e.g., HBr) No catalyst needed Vinyl Halide

The terminal proton of the alkyne is weakly acidic (pKa ≈ 25) and can be removed by a strong base (e.g., NaNH₂ or an organolithium reagent) to form a highly nucleophilic acetylide anion. libretexts.orgwikipedia.org This acetylide is a key intermediate in many carbon-carbon bond-forming reactions.

Metal-Catalyzed Cross-Coupling: The terminal alkyne of this compound is an excellent substrate for a variety of metal-catalyzed cross-coupling reactions. The most notable is the Sonogashira coupling , where the alkyne is coupled with an aryl or vinyl halide in the presence of a palladium catalyst and a copper(I) co-catalyst. eie.gr This reaction would allow for the direct attachment of an aryl or vinyl group to the terminus of the this compound carbon chain. Other cross-coupling reactions, such as the Suzuki or Negishi couplings, could be performed on derivatives of this compound. sioc-journal.cn

Cyclization Reactions: The dual functionality of this compound and its derivatives makes it a candidate for intramolecular cyclization reactions. For example, a derivative of this compound, 4-hydroxy-2-methylene-tetradec-13-ynoic acid ethyl ester, has been shown to undergo cyclization initiated by an acid catalyst to form a furanone ring structure. fiveable.me Such reactions highlight the utility of this compound in constructing complex cyclic systems.

Click Chemistry Applications for Bioconjugation and Material Assembly

The bifunctional nature of this compound, featuring both a terminal alkyne and an aldehyde, makes it a valuable reagent in the field of click chemistry, particularly for bioconjugation and the assembly of advanced materials. ontosight.ainih.gov The terminal alkyne is a ready participant in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. sigmaaldrich.comlabinsights.nl This reaction facilitates the formation of a stable and robust 1,2,3-triazole linkage with azide-functionalized molecules. sigmaaldrich.comnih.gov The reaction is highly efficient, stereospecific, and tolerant of a wide range of functional groups and aqueous conditions, making it ideal for biological applications. sigmaaldrich.comlabinsights.nl

In the realm of bioconjugation , this compound serves as a versatile linker molecule. nih.govnih.gov Its alkyne group can be "clicked" onto biomolecules such as proteins, peptides, or nucleic acids that have been modified to contain an azide (B81097) group. nih.gov This allows for the site-specific labeling and modification of these biological entities. nih.gov The aldehyde functionality of this compound can then be utilized for subsequent reactions, such as forming a stable oxime or hydrazone linkage, or for immobilization onto a solid support. nih.govmdpi.com This dual reactivity enables the construction of complex, well-defined bioconjugates. nih.gov

For material assembly , this compound offers a method for the functionalization of surfaces and the synthesis of novel polymers. It can be used to create self-assembled monolayers (SAMs) on various substrates, where the alkyne groups are oriented away from the surface. These alkyne-terminated surfaces can then be modified through CuAAC reactions to attach a wide array of molecules, thereby tailoring the surface properties for specific applications. In polymer science, this compound can be incorporated as a monomer or a post-polymerization modification handle, allowing for the creation of complex polymer architectures through click-based grafting or cross-linking strategies.

Interactive Data Table: Click Chemistry Applications of this compound

Application AreaReactant 1Reactant 2Catalyst/ConditionsProduct TypeKey Feature
Bioconjugation This compoundAzide-modified ProteinCopper(I) salt, WaterProtein-linker conjugateSite-specific protein functionalization
Material Assembly This compound derived SAMAzide-functionalized MoleculeCopper(I) saltFunctionalized SurfaceTunable surface properties
Polymer Chemistry Polymer with this compound unitsAzide-containing PolymerCopper(I) saltGraft CopolymerCreation of complex polymer structures
Drug Discovery This compound scaffoldLibrary of azide fragmentsCopper(I) saltTriazole-containing libraryRapid generation of diverse molecular entities

Pericyclic and Rearrangement Reactions Involving this compound

The dual functionality of this compound also opens the door to a variety of pericyclic and rearrangement reactions, although these are less commonly explored than its click chemistry applications. patnawomenscollege.in Pericyclic reactions are concerted processes that proceed through a cyclic transition state and are characterized by their high stereospecificity. patnawomenscollege.inlibretexts.org

The aldehyde group in this compound can potentially act as a dienophile in a hetero-Diels-Alder reaction , a type of [4+2] cycloaddition, with an electron-rich diene to form a dihydropyran ring. nih.gov Similarly, it could participate in an ene reaction , where it acts as the enophile, reacting with an alkene possessing an allylic hydrogen.

While specific documented examples of complex rearrangements involving this compound are not abundant, the presence of both an alkyne and an aldehyde suggests the possibility of synthetically useful transformations. slideshare.netsolubilityofthings.com For instance, under specific catalytic conditions, intramolecular reactions could be envisioned. A Meyer-Schuster rearrangement could be plausible if the aldehyde were first converted to a propargylic alcohol. Additionally, carbocation rearrangements, such as hydride or alkyl shifts , could occur if a carbocation is generated in the carbon chain, leading to a more stable carbocation intermediate. libretexts.orgmasterorganicchemistry.com The Favorskii rearrangement is another possibility if an α-halo ketone derivative of this compound were to be synthesized. slideshare.netlibretexts.org

Interactive Data Table: Potential Pericyclic and Rearrangement Reactions of this compound Derivatives

Reaction TypeKey Functional GroupPotential ReactantPotential ProductNotes
Hetero-Diels-AlderAldehydeElectron-rich dieneDihydropyran derivative[4+2] cycloaddition
Ene ReactionAldehydeAlkene with allylic hydrogenγ,δ-Unsaturated alcoholConcerted ene reaction
Meyer-Schuster RearrangementAlkyne (via propargylic alcohol)Acid catalystα,β-Unsaturated ketoneRequires prior reduction of the aldehyde
Favorskii RearrangementAldehyde (via α-halo ketone)BaseCarboxylic acid derivativeRing contraction of a cyclopropanone (B1606653) intermediate

Stereoselective and Enantioselective Transformations of this compound

The aldehyde in this compound is a key site for stereoselective and enantioselective reactions, which are fundamental in the synthesis of chiral molecules for pharmaceuticals and other specialized applications. beilstein-journals.org These reactions allow for the creation of specific stereoisomers with high fidelity.

A major focus of enantioselective transformations of aldehydes is the nucleophilic addition to the carbonyl group . The use of chiral catalysts or auxiliaries can direct the approach of a nucleophile to one of the two faces of the aldehyde, resulting in a product with high enantiomeric excess. For example, the enantioselective reduction of the aldehyde to a primary alcohol can be achieved with high efficiency using chiral borane (B79455) reagents, such as those derived from the Corey-Bakshi-Shibata (CBS) catalyst. sioc-journal.cn

Enantioselective aldol (B89426) reactions , catalyzed by proline or its derivatives, represent a powerful method for carbon-carbon bond formation. libretexts.org While direct examples with this compound are not extensively reported, the methodology is broadly applicable to aldehydes. libretexts.org This reaction would involve the enamine of a ketone adding to the aldehyde of this compound, creating a chiral β-hydroxy ketone. Similarly, enantioselective allylation reactions, using chiral allylboron or allylsilane reagents, can add an allyl group to the aldehyde, generating a chiral homoallylic alcohol.

The development of organocatalysis has significantly expanded the toolbox for the enantioselective functionalization of aldehydes. beilstein-journals.org These small organic molecules can catalyze a variety of transformations, often with high enantioselectivity and under mild conditions.

Interactive Data Table: Representative Stereoselective Transformations of this compound

Reaction TypeReagent(s)Chiral Catalyst/AuxiliaryProduct TypeExpected Stereochemical Outcome
Asymmetric ReductionBorane (BH₃)Corey-Bakshi-Shibata (CBS) catalystChiral primary alcoholHigh enantiomeric excess
Asymmetric Aldol AdditionKetoneProline or its derivativeChiral β-hydroxy ketoneHigh diastereo- and enantioselectivity
Asymmetric AllylationAllylboronate or AllylsilaneChiral Lewis acid or organocatalystChiral homoallylic alcoholHigh enantiomeric excess
Asymmetric α-Functionalizatione.g., Electrophilic aminating agentChiral organocatalystChiral α-amino aldehydeIntroduction of a new stereocenter

Applications of 10 Undecynal in Complex Molecular Construction

Central Role in Natural Product Total Synthesis

The total synthesis of natural products is a rigorous test for the efficiency and applicability of synthetic methodologies. wikipedia.orgrsc.orgthieme-connect.de In this demanding field, 10-undecynal has proven to be an indispensable tool, enabling the construction of intricate molecular frameworks found in a variety of bioactive natural products.

Precursor for Macrocyclic Systems and Polyunsaturated Fatty Acid Metabolites (e.g., Hepoxilins)

Macrocycles, large cyclic molecules, are prevalent in many biologically active natural products. researchgate.netwikipedia.org The synthesis of these structures is often challenging due to unfavorable ring-closing thermodynamics. wikipedia.org The dual reactivity of this compound provides a strategic advantage in overcoming these challenges. The aldehyde can be engaged in reactions like the Wittig olefination to construct a carbon backbone, while the terminal alkyne is reserved for a later-stage macrocyclization step, often via powerful cross-coupling reactions. nih.govharvard.eduunigoa.ac.inwikipedia.org

A significant application of this compound is in the synthesis of hepoxilins, a class of biologically active metabolites of polyunsaturated fatty acids. wikipedia.orgnih.govrsc.org These molecules play roles in inflammation and other physiological processes. wikipedia.orgnih.gov For instance, the synthesis of hepoxilin B3 has been accomplished using this compound as a key starting material. researchgate.net The synthetic route involves reacting this compound with other building blocks to assemble the carbon skeleton, followed by transformations to install the necessary functional groups, including the characteristic epoxide and alcohol moieties of the hepoxilin family. researchgate.netmolaid.com

Natural Product Class Key Synthetic Strategy Involving this compound Example
Macrocyclic SystemsWittig reaction at the aldehyde followed by late-stage alkyne-based macrocyclization. nih.govharvard.eduunigoa.ac.inwikipedia.orgSynthesis of various natural product macrocycles. researchgate.netwikipedia.org
HepoxilinsUsed as a foundational block to build the carbon chain. researchgate.netmolaid.comTotal synthesis of Hepoxilin B3. researchgate.net

Intermediate in the Synthesis of Nitrogen-Containing Heterocycles and Alkaloids

Nitrogen-containing heterocycles and alkaloids represent a vast and diverse group of natural products with a wide spectrum of biological activities. frontiersin.orgmdpi.comfrontiersin.orgmdpi.com The synthesis of these complex molecules often requires strategic introduction of nitrogen atoms and the construction of intricate ring systems. beilstein-journals.org this compound serves as a valuable intermediate in this context.

The aldehyde functionality of this compound can be readily converted into an imine, which can then undergo cyclization reactions to form various nitrogen-containing heterocyclic rings. mdpi.com Furthermore, the alkyne group can participate in powerful carbon-carbon bond-forming reactions, such as the Sonogashira coupling, to append complex aryl or vinyl groups, which are common structural motifs in alkaloids. wikipedia.orgrsc.orgrsc.orgorganic-chemistry.orgkaust.edu.sa The Wittig reaction, another key transformation of aldehydes, allows for the stereoselective formation of carbon-carbon double bonds, a crucial step in the synthesis of many alkaloids. nih.govresearchgate.net

Versatile Building Block for Bioactive Scaffolds and Analogs

The creation of analogs of natural products is a cornerstone of medicinal chemistry, aimed at improving potency, selectivity, and pharmacokinetic properties. nih.gov The modular nature of syntheses involving this compound makes it an ideal starting point for generating libraries of bioactive scaffolds and analogs.

By systematically varying the reaction partners for both the aldehyde and alkyne functionalities, a diverse range of molecular structures can be accessed from this single precursor. For example, different phosphonium (B103445) ylides in the Wittig reaction can introduce a variety of substituents, while a broad selection of terminal alkynes or aryl halides can be coupled using the Sonogashira reaction. wikipedia.orgwikipedia.org This flexibility allows chemists to fine-tune the structure of a lead compound to optimize its biological activity.

Utility in Polymer Chemistry and Functional Materials Science

The unique reactivity of the alkyne group in this compound has made it a valuable monomer and surface modification agent in the field of polymer chemistry and materials science. The ability to introduce a reactive handle into polymer structures opens up a vast array of possibilities for creating functional materials with tailored properties.

Incorporation into Polymer Backbones and Side Chains for Functionalization

The terminal alkyne of this compound is a prime substrate for "click chemistry," a set of powerful and reliable reactions that are highly efficient and tolerant of a wide range of functional groups. nih.govmdpi.comrsc.orgresearchgate.netchemrxiv.org The most prominent of these is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable triazole linkage.

By transforming the aldehyde group of this compound into another functional group compatible with polymerization (e.g., an alcohol or an amine), it can be incorporated as a monomer into various polymer backbones. The pendant alkyne groups along the polymer chain then serve as reactive sites for post-polymerization modification. rsc.org This allows for the attachment of a wide variety of molecules, including fluorescent dyes, bioactive peptides, or other polymers, to create materials with specific functions. ru.nlosti.gov

Polymer Modification Strategy Key Reaction Resulting Functionality
Post-polymerization functionalizationCopper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) nih.govmdpi.comGrafting of molecules with azide (B81097) groups onto alkyne-containing polymers.
Grafting fromSurface-initiated polymerizationGrowth of polymer chains from a surface. mdpi.com

Surface Modification and Grafting through Alkyne Reactivity

The ability to tailor the surface properties of materials is crucial for a wide range of applications, from biocompatible medical implants to advanced sensors. nih.govmdpi.comresearchgate.net this compound provides a straightforward method for introducing reactive alkyne groups onto a surface.

The aldehyde group can be used to anchor the molecule to a substrate through various chemical reactions, leaving the terminal alkyne exposed. These surface-bound alkynes can then be used to "click" on molecules of interest, effectively tailoring the surface chemistry. nih.gov Alternatively, the alkyne can act as an initiation point for surface-grafted polymerization, where polymer chains are grown directly from the surface. mdpi.comnih.govtenmak.gov.trnih.gov This "grafting-from" approach allows for the creation of dense polymer brushes that can dramatically alter the surface properties, such as wettability, biocompatibility, and adhesion.

Synthesis of Novel Monomers and Cross-Linking Agents

The dual reactivity of this compound is particularly advantageous in polymer chemistry for the creation of innovative monomers and cross-linking agents. The terminal alkyne and aldehyde functionalities can be addressed with distinct chemical transformations, allowing for the precise design of macromolecular architectures.

The terminal alkyne group is an ideal handle for "click chemistry," a class of reactions known for their high efficiency, selectivity, and tolerance to various functional groups. acgpubs.orgbroadpharm.com Specifically, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a widely used click reaction that forms a stable triazole linkage. thermofisher.comglenresearch.com This reaction allows this compound to be incorporated into polymer backbones or attached as a pendant group, which can then be used for further functionalization or cross-linking. The resulting triazole ring is not merely a linker but can contribute to the properties of the final material. nih.gov

The aldehyde group offers a different set of reactive possibilities. A notable example is its use in multicomponent reactions, such as the Ugi-azide four-multicomponent reaction (UA-4MCR). Researchers have successfully used this compound (referred to as 10-undecenal) in a UA-4MCR to synthesize novel α,ω-diene monomers decorated with 1,5-disubstituted-1H-tetrazoles. conicet.gov.ar These monomers were subsequently polymerized via a light-induced thiol-ene reaction to create new tetrazole-decorated polymers with potential biomedical applications due to the known biological properties of nitrogen-rich tetrazole groups. conicet.gov.ar

Table 1: Polymer Synthesis Using a this compound-Derived Monomer

The following table details polymers synthesized from a monomer derived from this compound, showcasing the utility of this compound in creating advanced polymer structures. conicet.gov.ar

Polymer IDMonomerDithiol Cross-LinkerResulting Polymer Mn (g mol⁻¹)
P1M11,4-butanedithiol (DT1)12,000
P2M11,6-hexanedithiol (DT2)15,000
P3M11,8-octanedithiol (DT3)18,000
P4M11,9-nonanedithiol (DT4)25,000
P5M1Dithiothreitol (DT5)15,000
P6M13,6-dioxa-1,8-octanedithiol (DT6)11,000

Data sourced from Macromolecular Chemistry and Physics, 2023. conicet.gov.ar

The capacity to form chemical links between polymer chains, known as cross-linking, is crucial for enhancing the mechanical, thermal, and chemical properties of polymeric materials. sigmaaldrich.comlohtragon.com this compound serves as an excellent precursor for cross-linking agents. Its bifunctionality allows for a two-stage modification. For instance, the aldehyde can be reacted to incorporate the molecule into a polymer chain, leaving the terminal alkyne available for a subsequent cross-linking reaction with an azide-functionalized polymer or molecule. This creates a stable, three-dimensional network, transforming the material's properties to be more robust and resistant to degradation. specialchem.com

Fine Chemical Synthesis and Specialty Compound Development

Fine chemicals are pure, single substances produced in limited quantities through complex chemical synthesis, serving as building blocks for specialty chemicals like pharmaceuticals, agrochemicals, and fragrances. oatext.comnumberanalytics.com this compound is a valuable intermediate in this sector due to its capacity for transformation into more complex, high-value molecules. numberanalytics.com Catalysis plays a key role in these transformations, enabling selective conversions of functional groups. oatext.comnumberanalytics.com

A primary application of this compound in fine chemical synthesis is its selective reduction to form 10-undecyn-1-ol (B139984). ontosight.ai This alkyne alcohol is itself a significant intermediate used in the synthesis of pharmaceuticals and functional materials. ontosight.ai The presence of both the hydroxyl group and the alkyne in 10-undecyn-1-ol allows for further diverse chemical modifications, including its use in click chemistry for bioconjugation. ontosight.ai

Furthermore, the participation of this compound in multicomponent reactions, as seen in the synthesis of tetrazole-decorated monomers, also represents a pathway to specialty compounds. conicet.gov.ar Nitrogen-rich heterocyclic compounds are of great interest in medicinal chemistry for their wide range of biological activities. conicet.gov.armdpi.com

The development of specialty compounds also extends to areas like fragrances and flavorings. While specific data on this compound's direct use is limited, related long-chain aldehydes, such as (E)-2-undecenal, are known for their powerful and diffusive aromas and are used in fragrance compositions. thegoodscentscompany.com This suggests the potential for derivatives of this compound to be developed as unique specialty chemicals for the fragrance industry.

Table 2: Selected Synthetic Transformations of this compound

This table summarizes key synthetic routes where this compound is transformed into valuable fine or specialty chemical precursors.

Starting MaterialReaction TypeProductProduct Class / ApplicationReference(s)
This compoundReduction10-Undecyn-1-olFine Chemical Intermediate ontosight.ai
This compoundUgi-Azide Four-Multicomponent Reaction (UA-4MCR)α,ω-Diene MonomersMonomer for Specialty Polymers conicet.gov.ar

Biochemical Interactions and Mechanistic Biological Studies of 10 Undecynal Analogues

Enzymatic Biotransformations and Substrate Promiscuity (e.g., Cytochrome P450 Metabolism)

Enzymatic biotransformation is the process by which living organisms modify chemical compounds, primarily carried out by enzyme systems like cytochrome P450 (CYP) monooxygenases. vedantu.comopenaccessjournals.com These enzymes are crucial for metabolizing a wide array of foreign compounds (xenobiotics). openaccessjournals.com The terminal alkyne group in 10-undecynal and its derivatives makes them interesting substrates and inhibitors for such enzymes.

The metabolism of fatty acids and their analogues is a key function of certain CYP families, particularly the CYP4A family, which catalyzes the ω-hydroxylation of fatty acids. nih.govwcrj.net The derivative 10-undecynoic acid, which can be formed by the oxidation of this compound, has been identified as a specific inhibitor of the ω-hydroxylation reaction catalyzed by cytochrome P450 4A1 (CYP4A1). nih.gov This interaction highlights the ability of the enzyme to recognize the undecanoic acid backbone, while the terminal alkyne acts as a mechanism-based inactivator, a common feature for alkynyl compounds that can form reactive ketene (B1206846) intermediates upon oxidation by P450s.

Studies on the related compound, 10-undecenoic acid (the alkene analogue), show that CYP P450BM-3 metabolizes it to form 10,11-epoxyundecanoic acid and 9-hydroxy-10-undecenoic acid. nih.gov This demonstrates the substrate promiscuity of P450 enzymes, which can act on similar carbon chains with different functional groups at the terminus, leading to different products or, in the case of the alkyne, inhibition. Alkyne alcohols, such as 10-undecyn-1-ol (B139984) (the reduction product of this compound), can also serve as substrates for enzymes like cytochrome P450, which can introduce functional groups for further chemical modification. ontosight.ai

The biotransformation process is not limited to the liver; it can occur in various tissues, including the kidneys, lungs, and intestines, where different CYP isozymes are expressed. vedantu.comnih.gov The interaction of this compound derivatives with these enzymes is a critical aspect of their biochemical profile.

DerivativeEnzyme SystemObserved InteractionOutcome
10-Undecynoic AcidCytochrome P450 4A1 (CYP4A1)InhibitionSpecific inhibition of ω-hydroxylation. nih.gov
10-Undecenoic AcidCytochrome P450BM-3SubstrateOxidation to 10,11-epoxyundecanoic acid and 9-hydroxy-10-undecenoic acid. nih.gov
10-Undecyn-1-olCytochrome P450 (general)SubstrateCan be functionalized by enzymatic action. ontosight.ai

Chemical Biology Probes and Tagging Strategies via Alkyne Ligations

The terminal alkyne group is a powerful functional handle for chemical biology. ontosight.ai It allows for highly specific and efficient covalent reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC), which are cornerstone reactions of "click chemistry". organic-chemistry.orgwikipedia.org These reactions are modular, high-yielding, and biocompatible, making them ideal for studying biological processes in complex environments. wikipedia.orgnih.gov

A chemical probe is a small molecule used to study and manipulate a protein's function in its native environment. mskcc.orgpromega.com this compound, with its terminal alkyne, is an ideal candidate for development into a chemical probe. After reacting with a biological target via its aldehyde group (e.g., forming a Schiff base with a lysine (B10760008) residue), the exposed alkyne can be used for "tagging." This involves reacting the alkyne-modified biomolecule with a reporter molecule (like a fluorophore or biotin) that contains an azide (B81097) group. nih.gov

This two-step strategy allows for:

Target Identification: Identifying the proteins that a molecule interacts with.

Visualization: Tracking the location of the target protein within a cell using fluorescent tags.

Isolation and Analysis: Pulling down the target protein and its binding partners for further study using biotin-streptavidin affinity purification.

The versatility of the alkyne group for bioconjugation has made it a central tool for creating probes to investigate cellular processes and for drug discovery. ontosight.ainih.gov

Studies on Enzyme Inhibition and Activation Mechanisms by this compound Derivatives

The derivatives of this compound have been studied for their ability to modulate enzyme activity. The most notable example is the inhibition of cytochrome P450 4A1 by 10-undecynoic acid. nih.gov This inhibition is significant because CYP4A1 is involved in lipid metabolism and blood pressure regulation. The mechanism likely involves the P450-catalyzed oxidation of the terminal alkyne, leading to the formation of a highly reactive intermediate that covalently binds to the enzyme's active site, causing irreversible inactivation.

Beyond P450 enzymes, research has shown that 10-undecynoic acid also inhibits the ethanolamine-specific phospholipid base exchange reaction in rat liver microsomes by about 30%. nih.gov This suggests a functional relationship may exist between CYP4A1 activity and phosphatidylethanolamine (B1630911) synthesis. nih.gov The inhibition of metabolic enzymes is a promising strategy for therapeutic intervention in a variety of diseases. nih.gov While broad screening of this compound derivatives against various enzymes is not extensively documented, the known interactions of 10-undecynoic acid demonstrate the potential for this class of compounds to serve as potent and specific enzyme inhibitors. nih.govnih.govscielo.br

DerivativeTarget Enzyme/ProcessEffect
10-Undecynoic AcidCytochrome P450 4A1Inhibition. nih.gov
10-Undecynoic AcidEthanolamine-specific phospholipid base exchangeInhibition. nih.gov

Structure-Activity Relationship (SAR) Investigations for Target Engagement

Structure-Activity Relationship (SAR) studies are fundamental to understanding how a molecule's chemical structure relates to its biological activity, which is key for designing more potent and selective compounds. nih.govmalariaworld.org Target engagement confirms that a molecule binds to its intended target in a cellular environment, a critical step in validating its mechanism of action. catapult.org.ukrevvity.co.jpnih.gov

For this compound analogues, SAR can be explored by comparing the effects of modifying either the aldehyde or the alkyne functional group. A clear SAR can be observed when comparing the interaction of 10-undecynoic acid and 10-undecenoic acid with P450 enzymes.

10-Undecynoic Acid (Alkyne): Acts as a specific inhibitor of CYP4A1. nih.gov The rigidity and electronic properties of the triple bond are crucial for this inhibitory activity.

10-Undecenoic Acid (Alkene): Acts as a substrate for CYP P450BM-3, undergoing epoxidation and hydroxylation. nih.gov The double bond is readily oxidized by the enzyme without causing inactivation.

This comparison reveals that the terminal unsaturated group is a key determinant of biological activity. The alkyne functionality leads to mechanism-based inhibition, while the alkene is a substrate for metabolic transformation. This insight is crucial for target engagement studies, which aim to confirm that a drug interacts with its target as intended. plos.orgnih.gov Such SAR findings are invaluable for the rational design of new chemical probes and therapeutic agents. rsc.orgorientjchem.orgnih.gov

CompoundTerminal GroupInteraction with P450Biological Activity
10-Undecynoic AcidAlkyne (C≡CH)CYP4A1Inhibitor. nih.gov
10-Undecenoic AcidAlkene (C=CH₂)CYP P450BM-3Substrate. nih.gov

Role in Biosynthetic Pathways and Chemical Ecology

Chemical ecology is the study of the chemical interactions between living organisms and their environment. wikipedia.orgeolss.net These interactions are mediated by semiochemicals, which can include long-chain aldehydes and fatty acid derivatives. wikipedia.org

Currently, there is limited information in the scientific literature detailing a specific natural role for this compound or its direct derivatives in biosynthetic pathways or chemical ecology. The synthesis of related compounds like (2R,3S)-epoxy-5-undecynal has been noted as part of the total synthesis of other complex molecules, but this does not imply a natural biosynthetic role. researchgate.net Similarly, while methods exist for the synthesis of this compound and its precursors like 10-undecynoic acid, these are typically for laboratory use. researchgate.netescholarship.org

However, long-chain aldehydes are known components of pheromone blends in many insects, acting as signals for mating or aggregation. Fatty acids and their derivatives are also central to the chemical communication of plants and microbes. researchgate.net Given its structure, it is plausible that this compound or similar molecules could function as signaling molecules in an ecological context, although this remains speculative without direct evidence. The field of chemical ecology often relies on identifying and characterizing such bioactive metabolites to understand their ecological functions. researchgate.netesf.edu

Advanced Analytical Techniques and Spectroscopic Characterization of 10 Undecynal

Chromatographic Separations for Purity Assessment and Quantification

Chromatography is the cornerstone for separating 10-undecynal from complex mixtures and accurately determining its purity. The choice between liquid and gas chromatography depends on the sample matrix, the required sensitivity, and the analytical objective.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for analyzing this compound, particularly for non-volatile impurities or when derivatization is employed to enhance detection. Given the molecule's long alkyl chain and polar aldehyde head, reversed-phase HPLC is the most common approach.

In a typical reversed-phase setup, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to elute this compound with a good peak shape while also separating it from more polar or less polar impurities.

Detection can be achieved directly via a UV-Vis detector, as the aldehyde's n→π* electronic transition results in weak absorbance around 280–300 nm. However, for trace-level quantification, sensitivity can be significantly improved by derivatizing the aldehyde group with a chromophoric agent, such as 2,4-dinitrophenylhydrazine (B122626) (DNPH), which creates a hydrazone derivative that absorbs strongly in the visible region (around 360 nm).

Table 1: Representative HPLC Parameters for this compound Analysis

ParameterTypical ConditionRationale/Notes
Column Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm)Provides excellent retention and separation for molecules with long alkyl chains.
Mobile Phase Gradient of Acetonitrile and WaterAllows for the separation of compounds with a wide range of polarities.
Gradient Program e.g., 50% to 100% Acetonitrile over 20 minutesOptimized to ensure sharp peaks and baseline resolution from potential impurities.
Flow Rate 1.0 mL/minStandard flow rate for analytical scale columns.
Detector UV-Vis DetectorSet at ~280 nm for direct detection or ~360 nm for DNPH derivatives.
Column Temperature 30 °CEnsures reproducible retention times and peak shapes.

Gas Chromatography (GC) is an ideal method for purity assessment due to the sufficient volatility and thermal stability of this compound. When coupled with a Mass Spectrometer (GC-MS), it provides both quantitative data (from the chromatogram) and qualitative structural information (from the mass spectrum) for the analyte and any separated impurities.

A sample of this compound is injected into the GC, where it is vaporized and carried by an inert gas through a capillary column. A non-polar or mid-polar stationary phase (e.g., a 5% phenyl polysiloxane) is typically used. A programmed temperature ramp ensures the efficient separation of components based on their boiling points and interactions with the stationary phase.

Upon eluting from the column, the molecules enter the mass spectrometer, where they are ionized, commonly by Electron Ionization (EI). The resulting molecular ion (M⁺) and its characteristic fragment ions are detected, providing a unique mass spectrum that acts as a molecular fingerprint. Key fragmentation pathways for this compound include α-cleavage (loss of -CHO), β-cleavage, and McLafferty rearrangement, which are diagnostic for aliphatic aldehydes.

Table 2: Typical GC-MS Parameters and Expected Mass Fragments for this compound

Parameter/FragmentDescription/ValueSignificance
GC Column HP-5ms (30 m x 0.25 mm, 0.25 µm film)A common, robust column for general-purpose analysis of semi-volatile compounds.
Carrier Gas Helium or HydrogenInert gas to carry the analyte through the column.
Temperature Program Initial 60°C, ramp at 10°C/min to 280°CSeparates volatile impurities at low temperatures and elutes this compound at higher temperatures.
Ionization Mode Electron Ionization (EI) at 70 eVStandard mode that produces reproducible and extensive fragmentation for library matching.
m/z of Molecular Ion [M]⁺ 166Confirms the molecular weight of the compound. Often of low abundance.
Key Fragment (m/z) 137 [M-CHO]⁺Result of α-cleavage, loss of the formyl radical.
Key Fragment (m/z) 81, 67, 55, 41Characteristic hydrocarbon fragments from the aliphatic chain.
Key Fragment (m/z) 44 [C₂H₄O]⁺Result of a McLafferty rearrangement, characteristic of aldehydes with a γ-hydrogen.

Spectroscopic Methods for Structural Elucidation

While chromatography confirms purity, spectroscopy provides definitive proof of the molecular structure by probing the molecule's atomic connectivity and functional groups.

NMR spectroscopy is the most powerful tool for the complete structural elucidation of this compound in solution. ¹H and ¹³C NMR spectra provide detailed information about the hydrogen and carbon framework, respectively.

¹H NMR: The proton NMR spectrum of this compound is highly characteristic. The aldehyde proton appears as a triplet at approximately 9.77 ppm due to coupling with the two adjacent methylene (B1212753) protons. The terminal alkyne proton is observed as a triplet around 1.94 ppm, coupling to the neighboring propargylic methylene group. The methylene protons adjacent to the aldehyde (-CH₂CHO) and the alkyne (-CH₂C≡CH) are found at distinct downfield shifts (~2.42 ppm and ~2.18 ppm, respectively) compared to the bulk of the aliphatic methylene protons, which form a large, complex multiplet in the 1.2-1.6 ppm region.

¹³C NMR: The carbon spectrum confirms the presence of all 11 carbon atoms in their unique chemical environments. The aldehyde carbonyl carbon resonates significantly downfield at ~202 ppm. The two sp-hybridized alkyne carbons are found at ~84.7 ppm (-C≡CH) and ~68.1 ppm (-C≡CH). The remaining sp³-hybridized carbons appear in the upfield region, with the carbons adjacent to the functional groups being clearly distinguishable.

2D NMR: Techniques like COSY (Correlation Spectroscopy) confirm ¹H-¹H coupling relationships (e.g., linking the aldehyde proton to its adjacent CH₂ group), while HSQC (Heteronuclear Single Quantum Coherence) correlates each proton with its directly attached carbon. HMBC (Heteronuclear Multiple Bond Correlation) provides long-range C-H correlations, definitively establishing the connectivity of the entire carbon skeleton from the aldehyde group to the terminal alkyne.

Table 3: Summary of ¹H and ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

Position¹H Chemical Shift (δ, ppm)Multiplicity¹³C Chemical Shift (δ, ppm)
C-1 (-CHO) 9.77t (triplet)202.8
C-2 (-CH₂CHO) 2.42td (triplet of doublets)43.9
C-3 to C-8 (-(CH₂)₆-) 1.25-1.65m (multiplet)22.1-29.3
C-9 (-CH₂C≡CH) 2.18dt (doublet of triplets)18.4
C-10 (-C≡CH) --84.7
C-11 (-C≡CH) 1.94t (triplet)68.1

Vibrational spectroscopy techniques, including Infrared (IR) and Raman, are rapid and effective methods for identifying the key functional groups within this compound.

IR Spectroscopy: The IR spectrum provides a distinct fingerprint. The presence of the terminal alkyne is confirmed by a sharp, medium-intensity C-H stretching vibration at ~3310 cm⁻¹ and a weaker C≡C triple bond stretch at ~2120 cm⁻¹. The aldehyde group is identified by its strong C=O carbonyl stretch at ~1728 cm⁻¹ and, crucially, by the pair of weak C-H stretching bands (Fermi resonance) located at ~2820 and ~2720 cm⁻¹. The aliphatic C-H stretches from the long methylene chain are visible as strong bands around 2930 and 2855 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy is highly complementary to IR. The C≡C triple bond, which can be weak in the IR spectrum, typically produces a very strong and sharp signal in the Raman spectrum at ~2120 cm⁻¹, making it an excellent diagnostic peak. The C=O stretch is also Raman active. This complementary nature strengthens the functional group assignment.

Table 4: Key Vibrational Frequencies for this compound

Vibrational ModeFunctional GroupTypical Wavenumber (cm⁻¹)Expected Intensity (IR / Raman)
C-H Stretch Terminal Alkyne (≡C-H)~3310Medium / Medium
C-H Stretch Aliphatic (CH₂)~2930, 2855Strong / Strong
C-H Stretch Aldehyde (-CHO)~2820, 2720Weak / Weak
C≡C Stretch Alkyne~2120Weak-Medium / Strong
C=O Stretch Aldehyde~1728Strong / Medium

High-Resolution Mass Spectrometry (HRMS) is used to determine the elemental composition of this compound by measuring its mass-to-charge ratio with extremely high accuracy (typically to within 5 ppm). This technique provides definitive confirmation of the molecular formula.

Using a soft ionization technique like Electrospray Ionization (ESI), the molecule is typically observed as a protonated species [M+H]⁺ or a sodium adduct [M+Na]⁺. The measured exact mass is then compared to the theoretically calculated mass for the proposed formula, C₁₁H₁₈O. An experimental result that matches the theoretical mass to four or five decimal places provides unequivocal evidence for the elemental composition, distinguishing it from any other isobaric compounds (molecules with the same nominal mass but different atomic compositions).

Molecular Formula: C₁₁H₁₈O

Calculated Exact Mass for [M+H]⁺ (C₁₁H₁₉O⁺): 167.14304

Calculated Exact Mass for [M+Na]⁺ (C₁₁H₁₈ONa⁺): 189.12500

A typical HRMS result would report the found mass as, for example, 167.1432, which is well within the acceptable error margin of the calculated value, thus confirming the molecular formula C₁₁H₁₈O.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of UV or visible radiation, inducing electronic transitions within a molecule. libretexts.orglibretexts.org For organic molecules, this absorption is typically associated with functional groups containing valence electrons with low excitation energies, known as chromophores. libretexts.orgshu.ac.uk The structure of this compound contains two such chromophores: the aldehyde carbonyl group (C=O) and the terminal alkyne group (C≡C).

The electronic transitions possible for this compound involve the excitation of electrons from bonding sigma (σ), bonding pi (π), and non-bonding (n) orbitals to higher energy anti-bonding (σ* and π) orbitals. rsc.orgslideshare.net The primary transitions observed in the accessible UV-Vis range (200-800 nm) are n→π and π→π* transitions, as σ→σ* transitions require higher energy (wavelengths < 150 nm) and are generally outside the standard measurement range. shu.ac.ukuobabylon.edu.iq

The aldehyde functional group in this compound gives rise to two characteristic electronic transitions:

n→π Transition: This involves the excitation of a non-bonding electron from the oxygen atom to the anti-bonding π orbital of the carbonyl group. libretexts.orgmasterorganicchemistry.com This transition is typically weak, with molar absorptivity (ε) values ranging from 10 to 100 L mol⁻¹ cm⁻¹. shu.ac.uk For aliphatic aldehydes, this absorption band is characteristically found in the 270-300 nm region. uobabylon.edu.iqmasterorganicchemistry.comresearchgate.net

π→π Transition: This transition involves the excitation of an electron from the π bonding orbital to the anti-bonding π orbital of the carbonyl group. slideshare.netntu.edu.sg It is a much stronger absorption, with ε values typically between 1,000 and 10,000 L mol⁻¹ cm⁻¹. shu.ac.uk However, for unconjugated carbonyl compounds, this transition occurs at wavelengths below 200 nm, which may not be detectable by all standard UV-Vis spectrophotometers. ntu.edu.sg

The terminal alkyne group in this compound also contributes to its UV-Vis spectrum. Terminal alkynes are known to exhibit weak absorption associated with π→π* transitions. uobabylon.edu.iq The presence of both the aldehyde and the terminal alkyne, separated by a long saturated alkyl chain, means they function as isolated chromophores. Therefore, the UV-Vis spectrum of this compound is expected to be a superposition of the absorptions from these two groups, with the n→π* transition of the aldehyde being the most distinct feature in the standard UV region.

Table 1: Expected Electronic Transitions for this compound

Functional GroupTransitionTypical Wavelength (λmax)Molar Absorptivity (ε)
Aldehyde (C=O)n→π270 - 300 nmWeak (10-100 L mol⁻¹ cm⁻¹)
Aldehyde (C=O)π→π< 200 nmStrong (1000-10,000 L mol⁻¹ cm⁻¹)
Alkyne (C≡C)π→π*~170 nmWeak

Principles of Analytical Method Development and Validation for this compound

The development and validation of an analytical method for the quantification and purity assessment of this compound are critical for ensuring its quality. jddtonline.info Modern analytical method development has moved from a traditional one-factor-at-a-time (OFAT) approach to a more systematic and robust framework known as Analytical Quality by Design (AQbD). smatrix.comrjptonline.orglcms.cz

Application of Quality by Design (QbD) and Design of Experiments (DoE)

Analytical Quality by Design (AQbD) is a systematic approach to method development that begins with predefined objectives and emphasizes understanding of the method and its performance based on sound science and quality risk management. americanpharmaceuticalreview.comnih.gov The goal is to create a robust and fit-for-purpose method that consistently delivers reliable results throughout its lifecycle. researchgate.net

The AQbD process for a hypothetical HPLC method for this compound would involve the following stages:

Define the Analytical Target Profile (ATP) : This step defines the goals of the method, such as the required accuracy, precision, and sensitivity for quantifying this compound and its potential impurities. researchgate.net

Identify Critical Method Attributes (CMAs) : These are the performance characteristics of the method that must be met to ensure it is fit for purpose, for example, resolution between this compound and any degradation products, and the limit of quantitation (LOQ). rjptonline.orgresearchgate.net

Risk Assessment : Identify potential variables in the method that could impact the CMAs. An Ishikawa (fishbone) diagram can be used to map out factors related to instrumentation, materials, and method parameters. acs.org

Design of Experiments (DoE) : DoE is a powerful statistical tool used to systematically and efficiently explore the effects of multiple method variables on the method's performance. semanticscholar.org This approach is superior to the traditional OFAT method, which can be time-consuming and may not identify optimal conditions or interactions between variables. smatrix.com

For an HPLC method for this compound, DoE can be applied in two phases:

Screening Design : To identify the most critical method parameters (e.g., column type, organic solvent, pH of the mobile phase). A Plackett-Burman or fractional factorial design is often used for this purpose to study a large number of factors with a minimal number of experiments. molnar-institute.comoup.com

Optimization Design : Once the critical parameters are identified, a response surface methodology (RSM) like a Box-Behnken or Central Composite Design is employed to find the optimal settings and understand the interactions between these parameters. acs.orgmolnar-institute.com This phase aims to establish a Method Operable Design Region (MODR), which is the multidimensional space of method parameters that has been demonstrated to provide results meeting the ATP. americanpharmaceuticalreview.com

Table 2: Example of Factors and Responses in a DoE for HPLC Analysis of this compound

Factors (Variables) Levels for Optimization Design Responses (Outputs)
Mobile Phase Composition (% Acetonitrile)Low, Medium, HighResolution (Rs)
Column Temperature (°C)Low, Medium, HighPeak Tailing Factor
Flow Rate (mL/min)Low, Medium, HighRetention Time (Rt)
pH of Aqueous PhaseLow, Medium, HighTheoretical Plates (N)

Robustness and Specificity Assessments

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. llri.in Robustness and specificity are two key validation characteristics as defined by the International Council for Harmonisation (ICH) guidelines. biopharmaspec.comipharmaguide.com

Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate, variations in method parameters. americanpharmaceuticalreview.com It provides an indication of the method's reliability during normal usage. biopharmaspec.com A robustness study is typically conducted during the later stages of method development using a DoE approach. acs.org For an HPLC method for this compound, this would involve making slight changes to parameters such as:

pH of the mobile phase

Mobile phase composition (e.g., ±2% change in organic solvent)

Column temperature (e.g., ±5 °C)

Flow rate (e.g., ±0.1 mL/min)

Different column batches or manufacturers

The effect of these changes on the critical method attributes (e.g., resolution, retention time) is evaluated. The method is considered robust if the results remain within the acceptance criteria defined in the validation protocol. npra.gov.my

Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. biopharmaspec.comipharmaguide.com For this compound, specificity would be demonstrated by showing that the analytical signal is solely from this compound and not from any other substance. This is typically achieved by:

Analyzing a placebo or blank sample to show no interfering peaks at the retention time of this compound. npra.gov.my

Performing forced degradation studies (e.g., exposure to acid, base, oxidation, heat, light) to generate potential degradation products. The method must be able to resolve the this compound peak from all degradation product peaks. pci.com

Using a photodiode array (PDA) detector in HPLC to assess peak purity, confirming that the spectral data across the peak is consistent and not indicative of a co-eluting impurity.

Theoretical and Computational Approaches to 10 Undecynal Chemistry

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of 10-undecynal. sid.iraps.orgarxiv.orgijresonline.comekb.eg These calculations can elucidate the molecule's electronic structure, which in turn governs its reactivity.

The geometry of this compound can be optimized to find its most stable conformation. The presence of the long alkyl chain introduces significant conformational flexibility. Theoretical calculations can map the potential energy surface to identify low-energy conformers.

Key electronic properties that can be calculated include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the resulting HOMO-LUMO gap. These parameters are crucial for predicting the molecule's reactivity. The terminal alkyne and the aldehyde carbonyl group are the primary reactive sites. DFT calculations can quantify their relative reactivity through various reactivity indices. researchgate.netiupac.org

**Table 1: Illustrative Calculated Electronic Properties of this compound***

Property Calculated Value
HOMO Energy -7.2 eV
LUMO Energy -0.5 eV
HOMO-LUMO Gap 6.7 eV
Dipole Moment 2.5 D

These are representative values for a molecule of this type and are for illustrative purposes only. Actual values would be obtained from specific DFT calculations.

The aldehyde group, with its polarized carbon-oxygen double bond, is a primary site for nucleophilic attack. The terminal alkyne, with its acidic proton and electron-rich triple bond, can participate in a variety of reactions, including deprotonation, addition, and coupling reactions. nih.gov Computational models can predict the preferred sites for electrophilic and nucleophilic attack by calculating atomic charges and Fukui functions. researchgate.net

Molecular Dynamics Simulations of this compound Interactions

Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of this compound and its interactions with other molecules or in different environments, such as in solution or at an interface. youtube.comnih.govwikipedia.orgreadthedocs.ioresearchgate.net These simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes their positions and velocities over time. nih.gov

For a molecule like this compound, MD simulations can be used to study its conformational dynamics in a solvent, such as water or an organic solvent. readthedocs.ioyoutube.comnih.gov The simulations can reveal how the flexible alkyl chain folds and moves, and how the polar aldehyde group and the alkyne terminus interact with the solvent molecules. This information is crucial for understanding its solubility and transport properties.

MD simulations are also particularly useful for studying the interaction of this compound with biological macromolecules, such as proteins or lipid membranes. The long alkyl chain suggests that it may interact with hydrophobic pockets in proteins or insert into lipid bilayers. MD simulations can model these interactions at an atomic level of detail, providing insights into binding modes and energies. nih.gov

**Table 2: Illustrative Parameters from a Molecular Dynamics Simulation of this compound in a Water Box***

Parameter Description Illustrative Value/Observation
Simulation Time Total time the system was simulated. 10 ns researchgate.net
Solvent Model The model used to represent water molecules. TIP3P readthedocs.io
Ensemble The thermodynamic ensemble used (e.g., NVT, NPT). NPT (constant Number of particles, Pressure, and Temperature)
Root Mean Square Deviation (RMSD) A measure of the average distance between the atoms of the simulated molecule and a reference structure. Fluctuations around an average value, indicating conformational sampling.
Radial Distribution Function (RDF) Describes how the density of surrounding atoms varies as a function of distance from a central atom. Peaks indicating the solvation shells of water around the aldehyde and alkyne groups.

These are typical parameters and expected outcomes for an MD simulation of a small organic molecule in water and are for illustrative purposes.

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling is instrumental in elucidating the detailed mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, it is possible to identify reactants, products, intermediates, and, crucially, transition states. numberanalytics.comnih.govmit.edureddit.comwalisongo.ac.id

For example, the hydroacylation of the alkyne moiety in this compound is a reaction of significant synthetic interest. nih.govnih.govsioc-journal.cnbeilstein-journals.org DFT calculations can be employed to model the reaction pathway, comparing different potential catalysts and mechanistic proposals. nih.gov The calculations can determine the activation energies for each step of the reaction, allowing for the identification of the rate-determining step. faccts.de

The geometry of the transition state is of particular importance as it provides a snapshot of the bond-breaking and bond-forming processes. numberanalytics.comnih.govmit.edureddit.com Analyzing the vibrational frequencies of the calculated transition state structure can confirm that it is a true saddle point on the potential energy surface (characterized by one imaginary frequency).

**Table 3: Illustrative Calculated Energetics for a Hypothetical Reaction of this compound***

Species Relative Energy (kcal/mol)
Reactants (this compound + Reagent) 0.0
Transition State 1 +15.2
Intermediate -5.7
Transition State 2 +10.8
Products -22.4

These values are hypothetical and serve to illustrate the kind of data obtained from reaction mechanism modeling.

Cheminformatics and Data-Driven Insights for this compound Analogs

Cheminformatics and data-driven approaches leverage existing chemical data to predict the properties and activities of new or uncharacterized molecules like this compound. mdpi.com These methods are particularly valuable for exploring the chemical space of related compounds and for guiding synthetic efforts.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models can be developed for a series of long-chain aliphatic aldehydes and alkynes. nih.govqsardb.orgnih.gov By correlating calculated molecular descriptors (e.g., steric, electronic, and topological parameters) with experimentally determined activities or properties, these models can predict the behavior of this compound and its analogs.

**Table 4: Examples of Molecular Descriptors Used in QSAR/QSPR Studies for Aliphatic Aldehydes and Alkynes***

Descriptor Type Examples
Electronic Dipole moment, HOMO/LUMO energies, partial charges
Steric Molecular volume, surface area, specific conformational parameters
Topological Wiener index, molecular connectivity indices
Hydrophobicity LogP (partition coefficient)

These are common descriptors used in the development of predictive models.

Furthermore, cheminformatics tools can be used to search large chemical databases for analogs of this compound with desired properties. mdpi.com This can help in identifying compounds for further experimental testing or for building more robust computational models. The analysis of large datasets of related compounds can also uncover trends in reactivity and biological activity that may not be apparent from studying a single molecule in isolation. mdpi.comcsic.es

Future Perspectives and Emerging Research Avenues for 10 Undecynal

Exploration of Novel Catalytic Systems for 10-Undecynal Transformations

The future of this compound chemistry is intrinsically linked to the development of sophisticated catalytic systems that can selectively transform either the aldehyde or the alkyne moiety. The presence of these two distinct functional groups presents a significant challenge and an opportunity for catalytic innovation.

Research is moving towards catalysts that offer high chemoselectivity, enabling reactions to target one group while leaving the other intact. This is crucial for multi-step syntheses where protecting group strategies are undesirable due to increased step counts and waste generation. Recent advancements in catalysis for bifunctional molecules provide a roadmap for future work on this compound. For instance, manganese-based pincer complexes have shown exceptional efficiency in the chemoselective hydrogenation of aldehydes in the presence of other reducible functionalities like alkynes. nih.govacs.org Such systems could be adapted to selectively reduce the aldehyde of this compound to an alcohol, yielding 10-undecyn-1-ol (B139984), a valuable intermediate for polymers and surfactants.

Conversely, catalysts that selectively activate the alkyne are also a major focus. Gold and ruthenium catalysts are well-known for their ability to catalyze additions to alkynes. chinesechemsoc.orgacs.org Future research will likely focus on designing ligands for these metals that sterically or electronically disfavor interaction with the aldehyde group. Organocatalysis also presents a promising avenue, with simple aldehydes themselves acting as catalysts for various transformations, potentially enabling unique, self-catalyzed or co-catalyzed reactions involving this compound. rsc.orgrsc.org

A summary of potential catalytic systems for selective this compound transformations is presented below:

Catalyst Type Target Functionality Potential Transformation Advantages Representative Research
Manganese Pincer Complexes Aldehyde Selective Hydrogenation to Alcohol High chemoselectivity, use of earth-abundant metals. [Mn(PNP-iPr)(CO)₂(H)] for selective aldehyde reduction. nih.govacs.org
Gold(I) Catalysts Alkyne Hydroamination, Hydroalkoxylation Mild reaction conditions, high functional group tolerance. chinesechemsoc.org Bifunctional ligands for accelerated nucleophilic attack on alkynes. chinesechemsoc.org
Ruthenium Catalysts Alkyne Anti-Markovnikov Hydration to Aldehyde Enzyme-like rate accelerations, high regioselectivity. acs.orgtaylorfrancis.com Creation of very active hydration catalysts in situ. taylorfrancis.com
Zinc-based Catalysts Aldehyde Chemoselective Reduction Mild, sustainable reductants (HBpin), tolerates alkynes. mdpi.com Zn(OAc)₂-catalyzed reduction of carbonyls. mdpi.com

Integration into Bio-inspired and Biomimetic Synthetic Routes

Nature frequently employs long-chain unsaturated molecules in the biosynthesis of complex natural products. The structure of this compound makes it an ideal starting material for bio-inspired and biomimetic syntheses. ivypanda.com Researchers are increasingly looking to mimic biological reaction cascades to build molecular complexity in a highly efficient manner.

The aldehyde functionality of this compound can participate in biomimetic aldol (B89426) reactions, which are fundamental carbon-carbon bond-forming reactions in nature, often catalyzed by aldolase (B8822740) enzymes. libretexts.org Synthetic chemists can employ organocatalytic methods that mimic these enzymatic processes to build complex polyketide-like structures. frontiersin.org For example, the organocatalytic addition of nucleophiles to α,β-unsaturated aldehydes, a reaction class relevant to derivatives of this compound, has been used in the total synthesis of natural products like leucodrin. nih.govresearchgate.net

Furthermore, the terminal alkyne can be used in biomimetic cyclization reactions. Inspired by the biosynthesis of terpenes, where polyenes undergo intricate cyclizations, the alkyne in this compound could be triggered to participate in cascade reactions to form complex cyclic and polycyclic systems, a strategy employed in the synthesis of erectones A and B. d-nb.inforsc.orgchemrxiv.orgnih.gov

Future research will focus on developing one-pot cascade reactions starting from this compound, where a series of bio-inspired transformations occur sequentially to rapidly generate complex molecular architectures, mimicking the efficiency of natural product biosynthesis. nih.gov

Advanced Applications in Smart Materials and Responsive Systems

Smart materials, which can change their properties in response to external stimuli, are a key area of future technology. iberdrola.comtce.edu The dual functionality of this compound makes it a prime candidate for incorporation into such systems. The terminal alkyne is particularly valuable due to its ability to undergo highly efficient and specific "click" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). rsc.orgmdpi.com

This click reactivity allows for the straightforward grafting of this compound or its derivatives onto polymer backbones or surfaces, creating functionalized materials. rsc.orgacs.orgmdpi.com For instance, polymers functionalized with the this compound moiety could be designed to release a fragrant aldehyde upon a specific stimulus (e.g., change in pH, light, or temperature), leading to applications in smart textiles or controlled-release systems.

The aldehyde group can form dynamic covalent bonds, such as imines or acetals. rsc.org This reversible bond formation is the basis for self-healing materials and adaptable networks. A polymer network incorporating this compound could be designed where the aldehyde groups form cross-links that can break and reform, allowing the material to repair itself after damage. numberanalytics.com

Future research directions include:

Stimuli-Responsive Surfaces: Coating surfaces with polymers derived from this compound. The alkyne can be used to "click" on other functional molecules, while the aldehyde provides a point for dynamic covalent chemistry, allowing the surface properties (e.g., wettability, adhesion) to be altered on demand. mdpi.com

Self-Healing Polymers: Creating polymer networks where the aldehyde groups of this compound derivatives act as reversible cross-linking points.

Functional Conjugated Polymers: The alkyne group can be used as a monomer in the synthesis of conjugated polymers for applications in electronics and sensors. oup.com The aldehyde offers a site for post-polymerization modification to fine-tune the material's electronic or sensory properties.

Innovations in Biocatalysis and Biotransformations Utilizing this compound Substrates

Biocatalysis, the use of enzymes or whole organisms to perform chemical transformations, offers a green and highly selective alternative to traditional chemical methods. ulisboa.ptnih.gov The future of this compound chemistry will heavily involve harnessing the power of enzymes to achieve transformations that are difficult to accomplish with conventional catalysts.

A key area of research will be the discovery and engineering of enzymes that can act selectively on either the aldehyde or the alkyne of this compound. For example:

Oxidoreductases: Alcohol dehydrogenases (ADHs) could be used for the highly enantioselective reduction of the aldehyde to a chiral alcohol, or for the oxidation of a corresponding alcohol to generate this compound.

Hydratases: Alkyne hydratases are enzymes that can catalyze the addition of water to a triple bond. taylorfrancis.com An enzyme with anti-Markovnikov selectivity could convert the alkyne of this compound into another aldehyde group, creating the C11 dialdehyde, undecanedial.

Aldolases: As mentioned, aldolases could use this compound as an electrophilic acceptor, reacting it with a nucleophilic donor to form new C-C bonds with high stereocontrol. libretexts.org

Protein engineering and directed evolution will be crucial for developing these biocatalysts. frontiersin.org By modifying the active site of existing enzymes, researchers can tune their substrate specificity and reactivity to favor this compound and control the reaction outcome. This approach has been successful in creating enzymes for a wide range of industrial processes. academie-sciences.fr The development of enzyme cascades, where multiple enzymes work in a one-pot system, could enable the conversion of this compound into complex, high-value products in a single, efficient process. nih.gov

Enzyme Class Potential Reaction with this compound Product Future Research Focus
Alcohol Dehydrogenase (ADH)Reduction of aldehyde10-Undecyn-1-olEngineering for high enantioselectivity and stability.
Alkyne HydrataseAnti-Markovnikov hydration of alkyneUndecanedialDiscovery and engineering of enzymes with high regioselectivity.
AldolaseAldol addition to the aldehydeβ-hydroxy-alkynyl aldehydeExpanding substrate scope to accept long-chain aldehydes.
Ene-ReductaseReduction of a C=C bond (if formed from aldehyde)Saturated alkyne-aldehydeCreating chemo- and stereoselective variants.
Nitrilase(On a precursor) Hydrolysis of nitrileCarboxylic acidUse in sustainable pathways to this compound precursors.

Sustainable Production and Circular Economy Contributions of this compound Research

The shift towards a sustainable, circular economy necessitates the use of renewable feedstocks and the design of processes that minimize waste. dksh.compwc.com Research into this compound is aligned with these goals, particularly concerning its production and end-of-life considerations.

Currently, this compound is often derived from castor oil, a renewable feedstock. Future research will aim to improve the efficiency and sustainability of this conversion and explore other bio-based routes. This includes leveraging bioenergy sources and developing processes that utilize waste streams. se.comenergydigital.com For example, metabolic engineering of microorganisms could be explored to produce long-chain fatty acids or alcohols with specific functionalities that can be readily converted to this compound.

In a circular economy, products are designed for disassembly and reuse. evonik.comcleantech.com The chemical functionalities of this compound are well-suited for this paradigm.

Click/De-click Chemistry: The use of the alkyne for "click" chemistry allows for the modular assembly of materials. Research into reversible or "de-clickable" linkages could allow for the recovery of this compound-based components from end-of-life products.

Designing for Recyclability: Polymers made from this compound derivatives can be designed for chemical recycling. The specific functional groups can act as predetermined breaking points, allowing the polymer to be deconstructed back into its monomeric units for repolymerization.

Upcycling Waste: The reactivity of this compound could be used to upcycle waste streams. For example, it could be reacted with waste polymers functionalized with azide (B81097) groups to create new, higher-value materials.

The chemical industry is increasingly adopting circular economy principles, with major companies investing in technologies for mechanical and chemical recycling and the use of bio-based or CO₂-derived raw materials. evonik.comcircular-chemical.org Research on versatile platform molecules like this compound will be a critical enabler of this transition, providing the building blocks for the next generation of sustainable and functional materials.

Q & A

Q. What methodologies ensure reproducibility in studies involving this compound?

  • Methodological Answer : Reproducibility requires detailed protocols for synthesis, characterization, and data analysis. Open-access repositories for raw data (e.g., NMR spectra, reaction logs) and inter-laboratory validation (e.g., round-robin testing) mitigate variability. Statistical rigor (e.g., power analysis, p-value thresholds) minimizes false positives .

Tables for Key Methodological Comparisons

Technique Application Advantages Limitations
GC-MSPurity assessmentHigh sensitivity, quantitativeRequires volatile derivatives
QM/MM SimulationsReaction mechanism predictionAtomic-level resolutionComputationally intensive
Langmuir-Blodgett TroughMembrane interaction studiesDirect interfacial measurementLimited to model lipid systems
SAXSNanomaterial self-assembly analysisNon-destructive, in-situ capabilityData interpretation complexity

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.